molecular formula C10H10ClN3O B2915261 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol CAS No. 62881-59-8

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol

Cat. No.: B2915261
CAS No.: 62881-59-8
M. Wt: 223.66
InChI Key: GANDFHBWHQFNCX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chlorophenyl group and a triazole ring attached to an ethan-1-ol backbone

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 1H-1,2,4-triazole.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors and automated systems to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring or the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with substituted triazole or chlorophenyl groups.

Scientific Research Applications

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Research: It is used as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the chlorophenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but with a ketone group instead of an alcohol group.

    1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethane: Similar structure but without the hydroxyl group.

Uniqueness: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is unique due to the presence of both the triazole ring and the chlorophenyl group, which confer distinct chemical and biological properties. The hydroxyl group in its structure also allows for additional chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANDFHBWHQFNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred suspension of 3.4 parts of a sodium hydride dispersion 78% in 90 parts of N,N-dimethylformamide are added portionwise, during a 5 minutes-period, 6.9 parts of 1H-1,2,4-triazole. After stirring for 10 minutes at room temperature, there are added 19.1 parts of 4-chloro-α-(chloromethyl)benzenemethanol. The whole is stirred and refluxed for 8 hours. The reaction mixture is cooled and poured onto water. The product is extracted with dichloromethane. The extract is washed with water, dried, filtered and evaporated. The residue is triturated in 2,2'-oxybispropane. The product is filtered off and crystallized from methylbenzene, yielding 17.3 parts (77%) of α-(4-chlorophenyl)-1H-1,2,4-triazole-1-ethanol; mp. 119° C.
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Synthesis routes and methods II

Procedure details

A suspension of α-1,2,4-triazol-1-yl-p-chloroacetophenone (4 g) in methanol (12 ml) was treated with sodium borohydride (0.5 g) with cooling and stirring. The mixture was then left at room temperature for 0.5 hour and refluxed for 1 hour. The methanol was removed under reduced pressure and water (25 ml) was added followed by dilute hydrochloric acid (10 ml). The white solid was filtered, washed with water and dried. Crystallisation from ethyl acetate-petroleum ether (60°-80°) gave the title compound as a white crystalline solid. Analysis:
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